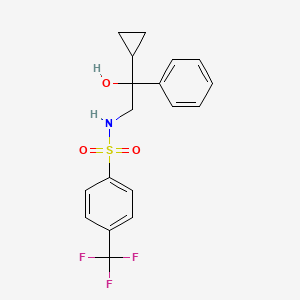

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethyl)benzene-1-sulfonamide

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a trifluoromethyl-substituted benzene ring and a complex amine side chain featuring cyclopropyl, phenyl, and hydroxyl groups. The cyclopropyl group may enhance conformational rigidity, while the hydroxyl group could facilitate hydrogen bonding in biological targets.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO3S/c19-18(20,21)15-8-10-16(11-9-15)26(24,25)22-12-17(23,14-6-7-14)13-4-2-1-3-5-13/h1-5,8-11,14,22-23H,6-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYTVPXFDCINLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using an oxidizing agent such as osmium tetroxide or potassium permanganate.

Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

Formation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using a reagent such as trifluoromethyl iodide.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, trifluoromethyl iodide.

Major Products

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

The compound shares core features with several sulfonamide-based molecules documented in recent literature and patents:

Key Structural Comparisons

Functional Group Impact

- Trifluoromethyl Group : A common feature in the target compound, (tyclopyrazoflor), and patents, this group enhances electronegativity and resistance to oxidative metabolism .

- Hydroxyl vs. Ether/Azo Groups : The target’s hydroxyl group may improve solubility compared to ’s azo-linked imidazole, which prioritizes planar stacking interactions .

Physicochemical Properties

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethyl)benzene-1-sulfonamide, a sulfonamide compound, exhibits a range of significant biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by the following structural formula:

- Molecular Formula : C18H20F3N2O3S

- IUPAC Name : this compound

This sulfonamide features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial folate synthesis pathway. By inhibiting this enzyme, these compounds prevent the synthesis of folate, essential for nucleic acid synthesis and ultimately bacterial growth.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 1.5 µg/mL |

These findings indicate that the compound could be a candidate for treating infections caused by resistant bacterial strains.

Anticancer Activity

In vitro studies have shown that this sulfonamide exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's activity was compared with standard chemotherapeutic agents like cisplatin.

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| MCF-7 | 10 | Higher activity |

| HepG2 | 15 | Comparable |

The mechanism of action in cancer cells involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. Results indicated significant inhibition at low concentrations, highlighting its potential use in clinical settings for resistant infections .

Study 2: Cancer Cell Line Evaluation

In a comparative study on various sulfonamides, this compound was noted for its superior activity against HepG2 cells. The study utilized molecular docking simulations to predict interactions with key proteins involved in cancer progression, confirming strong binding affinity to the mitogen-activated protein kinase (MAPK) pathway .

Q & A

Q. How does the trifluoromethyl group influence metabolic stability compared to methyl or chloro analogs?

- Metabolic Studies :

- Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS . The trifluoromethyl group resists oxidative metabolism, enhancing half-life (t₁/₂ >60 min) vs. methyl analogs (t₁/₂ ~20 min) .

- Compare clearance rates using CYP3A4/CYP2C9 isoform-specific inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.